molecular formula C12H19IN2Pt B12879896 [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum

[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum

Cat. No.: B12879896
M. Wt: 513.28 g/mol
InChI Key: ZOYZVDGRUYVLIQ-UHFFFAOYSA-M
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Description

[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is a platinum-based organometallic compound. It is known for its unique structure, which includes a platinum center bonded to an iodide and a phenyl ring substituted with two dimethylamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum typically involves the reaction of a platinum precursor with 2,6-bis[(dimethylamino)methyl]phenyl iodide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield higher oxidation state platinum compounds, while substitution reactions can produce a variety of platinum complexes with different ligands .

Scientific Research Applications

[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum involves its interaction with molecular targets, such as DNA in the case of its anticancer activity. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. This disrupts DNA replication and transcription, ultimately causing cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,6-Bis[(dimethylamino)methyl]phenyl]iodoplatinum is unique due to its specific structure, which includes the dimethylamino groups and the iodide ligand.

Properties

Molecular Formula

C12H19IN2Pt

Molecular Weight

513.28 g/mol

IUPAC Name

1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine;iodoplatinum(1+)

InChI

InChI=1S/C12H19N2.HI.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

ZOYZVDGRUYVLIQ-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC1=[C-]C(=CC=C1)CN(C)C.I[Pt+]

Origin of Product

United States

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